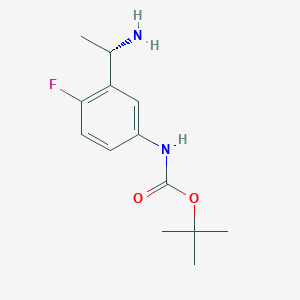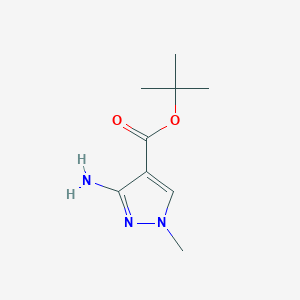
2-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a pentanoic acid chain
Méthodes De Préparation
The synthesis of 4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the pentanoic acid chain. The synthetic routes typically involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pentanoic Acid Chain: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrazoles and modified pentanoic acid derivatives.
Applications De Recherche Scientifique
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid can be compared with other similar compounds, such as:
2-Isopropyl-4-methylpentanoic acid: Similar in structure but lacks the pyrazole ring.
4-Methyl-2-(1H-pyrazol-1-yl)pentanoic acid: Similar but with different substituents on the pyrazole ring.
2-Methyl-4-(1H-pyrazol-1-yl)pentanoic acid: Another structural isomer with different positioning of the methyl group.
The uniqueness of 4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,16,17) |
Clé InChI |
JWJKTEDJKIFWNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)





![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)



amine](/img/structure/B13540285.png)

